N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom attached to a thiazole ring, which is further connected to a benzofuran moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with bromine in the presence of a suitable solvent.
Coupling with Benzofuran: The brominated thiazole is then coupled with a benzofuran derivative through a carboxamide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran moiety, to form different oxidation states and derivatives.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base (e.g., NaOH or K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation/Reduction: Various oxidation states of the benzofuran moiety.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Antibacterial Activity: It has shown promise as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
Material Science: The unique structural properties of this compound make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Interaction: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Membrane Disruption: The compound can disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine: This compound is known for its inhibitory activity against platelet aggregation and its potential use in treating endometriosis and polycystic ovary syndrome.
tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate: This compound is studied for its antibacterial and anticancer properties.
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a brominated thiazole ring and a benzofuran moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9BrN2O2S |
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Molecular Weight |
337.19 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H9BrN2O2S/c1-7-8-4-2-3-5-9(8)18-11(7)12(17)16-13-15-6-10(14)19-13/h2-6H,1H3,(H,15,16,17) |
InChI Key |
YSUPUOCDXMZBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=C(S3)Br |
Origin of Product |
United States |
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